(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide
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Overview
Description
(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide is a heterocyclic compound with the molecular formula C16H24IN3O2 and a molecular weight of 417.29 g/mol . It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
The synthesis of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide typically involves the following steps:
Formation of the 7-azaindole core: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the 7-azaindole core.
Quaternization of the indole nitrogen: This step involves the reaction of the protected 7-azaindole with methyl iodide to form the quaternary ammonium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions .
Chemical Reactions Analysis
(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The indole core can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes involving indole derivatives.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide involves its ability to participate in various chemical reactions due to the presence of the quaternary ammonium group and the indole core. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized from this compound .
Comparison with Similar Compounds
Similar compounds to (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide include other quaternary ammonium salts and indole derivatives. Some examples are:
(1-Boc-7-azaindole): Lacks the quaternary ammonium group, making it less reactive in nucleophilic substitution reactions.
(1-Boc-3-methylindole): Contains a different substitution pattern on the indole core.
(7-azaindole): Lacks both the Boc protecting group and the quaternary ammonium group, making it more reactive in certain reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group and the quaternary ammonium group, which allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
trimethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]methyl]azanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N3O2.HI/c1-16(2,3)21-15(20)18-10-12(11-19(4,5)6)13-8-7-9-17-14(13)18;/h7-10H,11H2,1-6H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUXQSQPLVQYAG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C[N+](C)(C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746310 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144866-90-0 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144866-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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